[2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
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Overview
Description
[2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol: is an organic compound that belongs to the oxazole family This compound features a chlorophenyl group, a methyl group, and a hydroxymethyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to modify the oxazole ring or the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Biological Probes: Utilized in the development of probes for studying biological processes.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry:
Materials Science: Explored for its use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which [2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
[2-(3-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol: can be compared to other oxazole derivatives such as [2-(4-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol and [2-(3-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol.
Uniqueness:
- The presence of the 3-chlorophenyl group distinguishes it from other similar compounds, potentially leading to unique biological activities and chemical reactivity. This specific substitution pattern can influence the compound’s binding affinity to molecular targets and its overall stability.
Properties
Molecular Formula |
C11H10ClNO2 |
---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
[2-(3-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C11H10ClNO2/c1-7-10(6-14)15-11(13-7)8-3-2-4-9(12)5-8/h2-5,14H,6H2,1H3 |
InChI Key |
LLDPVYAOXRMGGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC(=CC=C2)Cl)CO |
Origin of Product |
United States |
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